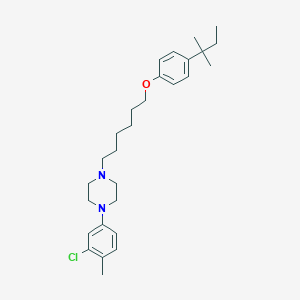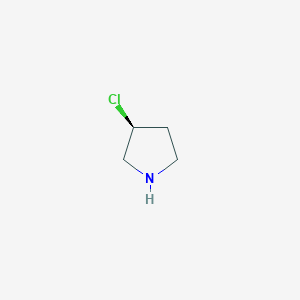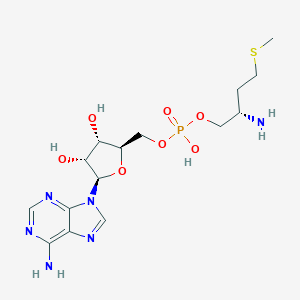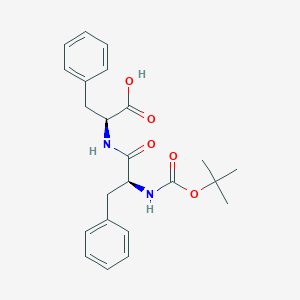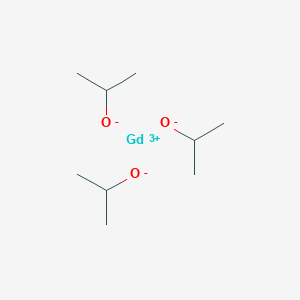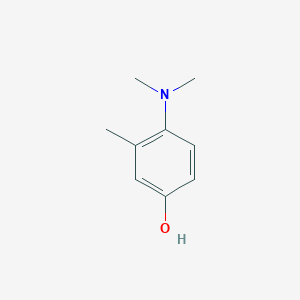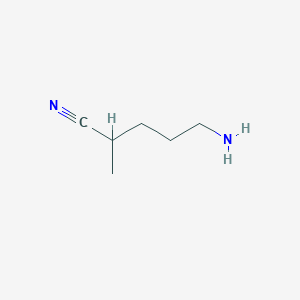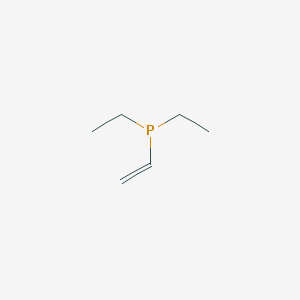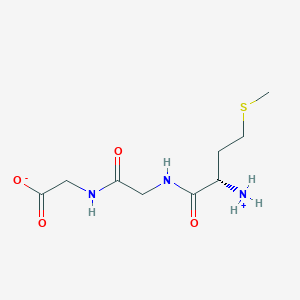
H-Met-gly-gly-OH
Overview
Description
The compound H-Met-gly-gly-OH, also known as glycyl-methionyl-glycine, is a tripeptide composed of the amino acids glycine and methionine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of methionine, an essential amino acid, adds to its significance as methionine plays a crucial role in various metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Met-gly-gly-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The process typically starts with the attachment of the first amino acid to the resin, followed by the sequential addition of protected amino acids. The protecting groups are removed after each coupling step to allow the next amino acid to react. Common reagents used in SPPS include coupling agents such as 1-hydroxybenzotriazole (HOBt) and N,N’-diisopropylcarbodiimide (DIC) .
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that utilize SPPS. These machines streamline the synthesis process, allowing for the efficient production of peptides on a larger scale. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized peptides to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
H-Met-gly-gly-OH can undergo various chemical reactions, including oxidation, reduction, and substitution. The methionine residue in the peptide is particularly susceptible to oxidation due to the presence of a sulfur atom.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or performic acid can oxidize the sulfur atom in methionine to form methionine sulfoxide or methionine sulfone.
Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds formed during oxidation back to free thiol groups.
Substitution: Nucleophilic substitution reactions can occur at the amide bonds, especially under acidic or basic conditions.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
H-Met-gly-gly-OH has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide interactions and coordination chemistry with metal ions.
Biology: Serves as a substrate for enzymatic studies and protein interaction assays.
Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent due to its antioxidant properties.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of H-Met-gly-gly-OH involves its interaction with various molecular targets. The methionine residue can undergo oxidation, which may influence the peptide’s biological activity. The peptide can also interact with metal ions, forming coordination complexes that can affect its function. The specific pathways and targets depend on the context of its application, such as its role in enzymatic reactions or as an antioxidant .
Comparison with Similar Compounds
Similar Compounds
Glycyl-methionine (Gly-Met): A dipeptide consisting of glycine and methionine.
Methionyl-glycine (Met-Gly): The reverse sequence of H-Met-gly-gly-OH.
Glycyl-glycine (Gly-Gly): A simple dipeptide composed of two glycine residues.
Uniqueness
This compound is unique due to the presence of both glycine and methionine in its sequence. The methionine residue provides a sulfur atom that can participate in redox reactions, making the peptide a valuable model for studying oxidative processes. Additionally, the tripeptide structure allows for more complex interactions compared to dipeptides like Gly-Met and Met-Gly .
Properties
IUPAC Name |
2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4S/c1-17-3-2-6(10)9(16)12-4-7(13)11-5-8(14)15/h6H,2-5,10H2,1H3,(H,11,13)(H,12,16)(H,14,15)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWMJZSOXGOVIN-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide](/img/structure/B88757.png)
